β-环糊精-苯甲醛

描述

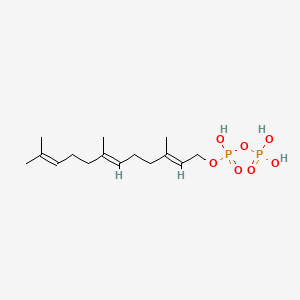

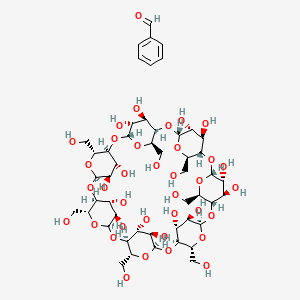

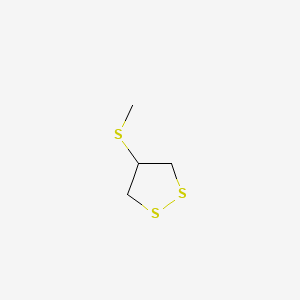

Beta-Cyclodextrin-benzaldehyde is a complex formed by the interaction of beta-Cyclodextrin (β-CD), a cyclic oligosaccharide, and benzaldehyde . This complex is studied for its unique properties and potential applications .

Synthesis Analysis

The synthesis of beta-Cyclodextrin-benzaldehyde involves the preparation of an inclusion complex of benzaldehyde (BA) with β-cyclodextrin (β-CD) . In one method, β-cyclodextrin is used as a phase transfer catalyst for synthesizing natural benzaldehyde from cinnamaldehyde . Another approach involves the use of β-cyclodextrin as a catalyst for the metal-free one-pot multi-component synthesis of a wide range of highly functionalized bio-active heterocyclic pyrrolidine-2-one moieties from easily available aldehydes and amines .Molecular Structure Analysis

The molecular structure of the beta-Cyclodextrin-benzaldehyde complex is studied using techniques like thermal analysis and X-ray diffractometry . The complexation properties of the complex for various dyes have also been studied .Chemical Reactions Analysis

The chemical reactions involving beta-Cyclodextrin-benzaldehyde are diverse. For instance, in the benzoin condensation reaction of benzaldehyde, β-cyclodextrin acts as the main catalyst . The dissociation of the β-CD·BA complex is dominated by a one-dimensional random nucleation and subsequent growth process .Physical And Chemical Properties Analysis

Beta-Cyclodextrin-benzaldehyde, like other cyclodextrin complexes, has unique physical and chemical properties. Cyclodextrins are non-toxic oligopolymers of glucose that help to increase the solubility of organic compounds with poor aqueous solubility . They can mask odors from foul-smelling compounds and have been widely studied in the area of drug delivery .科学研究应用

催化应用

β-环糊精-苯甲醛复合物在催化应用中显示出显著的效用。例如:

- 天然苯甲醛的可持续合成:β-环糊精在创新的反应蒸馏过程中被用作相转移催化剂,用于从肉桂醛合成天然苯甲醛。这种方法大大降低了资本和运营费用,同时减少了CO2排放(Li et al., 2018)。

- 基于环糊精的席夫碱前香料:合成了含有醛类化合物(包括苯甲醛)的β-环糊精衍生物,用于香料释放研究。这项研究探讨了这些化合物在不同环境中醛类释放的速率(Palágyi等,2022)。

催化和环境应用

β-环糊精-苯甲醛复合物还被用于探索其在环境和其他催化过程中的作用:

- 氧化过程的绿色催化剂:将β-环糊精功能化到玻璃微粒上,用作甲苯选择性氧化的绿色催化剂,提供了一种高效、可重复使用的环保替代方案(Tahir等,2016)。

- 仿生催化:β-环糊精在仿生催化中用于合成乙二醇苯甲醛缩醛等乙缩醛类化合物。这种方法既环保又高效,产量高(Xia et al., 2016)。

药物和生物医学应用

在制药和生物医学领域,β-环糊精-苯甲醛在增强药物溶解性和稳定性方面发挥作用:

- 药物络合的分子模拟:比较了用于环糊精-药物络合的分子模拟方法的研究,以β-环糊精为模型,显示了其在帮助溶解难溶性药物方面的潜力(Wang et al., 2015)。

- 生物传感器制备:合成了含有苯甲醛的β-环糊精包含物,用于固定漆酶,然后用于制备用于多巴胺测定的生物传感器。这突显了β-环糊精-苯甲醛复合物在分析和诊断工具开发中的应用(Hua et al., 2015)。

未来方向

The future directions in the study of beta-Cyclodextrin-benzaldehyde are promising. The exploration of the green catalyst β-cyclodextrin for the metal-free one-pot three-component synthesis of a wide range of highly functionalized bio-active heterocyclic pyrrolidine-2-one moieties from easily available aldehydes and amines explains the superiority and uniqueness of this protocol . This suggests that cyclodextrins will continue to garner interest from scientists for many years to come, and that novel applications of cyclodextrins have yet to be discovered .

属性

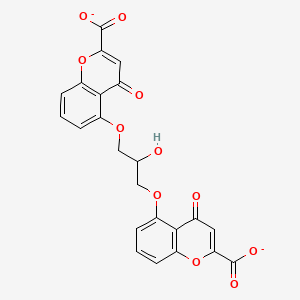

IUPAC Name |

benzaldehyde;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C7H6O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;8-6-7-4-2-1-3-5-7/h8-63H,1-7H2;1-6H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHFGDIKIXDWNX-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1241.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Cyclodextrin-benzaldehyde | |

CAS RN |

64691-57-2 | |

| Record name | Beta-cyclodextrin-benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064691572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)